![molecular formula C23H27N5O5 B2393591 2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate CAS No. 1351610-46-2](/img/structure/B2393591.png)

2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

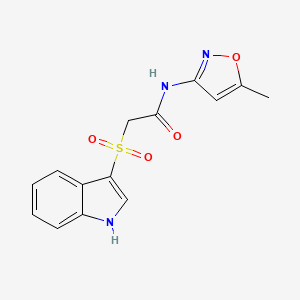

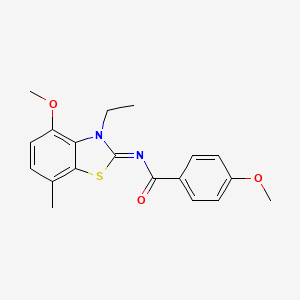

The compound “2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a fused benzene and imidazole ring, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzimidazole derivatives are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Piperidine rings can be synthesized through several methods, including the reduction of pyridine .

Molecular Structure Analysis

The benzimidazole moiety of the molecule is aromatic and planar, which can contribute to its stability and may influence its interactions with other molecules. The piperidine ring is a saturated heterocycle, which can exist in chair or boat conformations .

Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in various chemical reactions, particularly due to the presence of the imidazole ring. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, benzimidazole derivatives exhibit good thermal stability and resistance to oxidation .

Applications De Recherche Scientifique

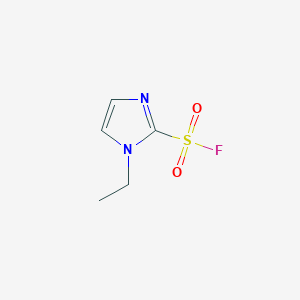

Anticancer Agents: Imidazoles have been investigated as potential anticancer agents. For instance, derivatives of imidazole-containing compounds have shown promising results in inhibiting microtubule assembly, which is essential for cell division .

Analytical Chemistry

Imidazoles find applications in analytical techniques:

Mécanisme D'action

Target of Action

Similar compounds with a benzimidazole core have been found to interact with various targets, including enzymes and receptors

Mode of Action

The mode of action of this compound is currently unknown. The benzimidazole core is a key component in many functional molecules and is utilized in a diverse range of applications . The specific interactions between this compound and its target would depend on the nature of the target and the specific functional groups present in the compound.

Biochemical Pathways

For example, some benzimidazole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O.C2H2O4/c1-16-23-19-6-2-3-7-20(19)26(16)14-17-8-11-25(12-9-17)15-21(27)24-18-5-4-10-22-13-18;3-1(4)2(5)6/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,24,27);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFRLYAAMNKXNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CN=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2393519.png)

![Methyl 2-chloro-5-[(oxan-4-ylsulfanyl)methyl]pyridine-3-carboxylate](/img/structure/B2393521.png)

![3-(3-benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-5-(3-phenylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2393522.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2393525.png)

![(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol](/img/structure/B2393527.png)

![2-[Methyl({[(propan-2-yl)carbamoyl]methyl})amino]acetic acid](/img/structure/B2393529.png)